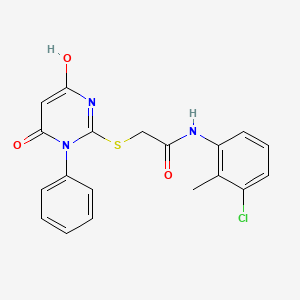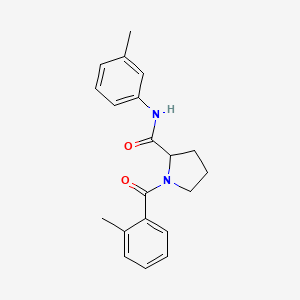![molecular formula C18H25ClN2 B5970757 3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride](/img/structure/B5970757.png)
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride is a complex organic compound with a molecular formula of C18H25ClN2. It is a derivative of indoloquinolizine, characterized by its unique structure that includes multiple fused rings and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride typically involves multi-step organic reactions. One common method starts with the preparation of the indoloquinolizine core, followed by the introduction of methyl groups at specific positions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve efficiency. The process may also include purification steps such as crystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Mécanisme D'action
The mechanism of action of 3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,12,12b-Trimethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine: This compound has a similar structure but includes additional hydrogen atoms, making it more saturated.
3,12-dimethyloctahydroindolo[2,3-a]quinolizine: This compound lacks one of the methyl groups, resulting in different chemical properties.
Uniqueness
3,12,12b-Trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride is unique due to its specific arrangement of methyl groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propriétés
IUPAC Name |
3,12,12b-trimethyl-1,2,3,4,6,7-hexahydroindolo[2,3-a]quinolizine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.ClH/c1-13-8-10-18(2)17-15(9-11-20(18)12-13)14-6-4-5-7-16(14)19(17)3;/h4-7,13H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUIDFFSSLKESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3=C(CCN2C1)C4=CC=CC=C4N3C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)

![[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-cyclohexylpropanoate](/img/structure/B5970690.png)
![8-[5-(4-carboxybutyl)thiophen-2-yl]octanoic Acid](/img/structure/B5970701.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methylbut-2-enyl)piperidine-4-carboxamide](/img/structure/B5970714.png)


![1-(4,6-Dimethylpyrimidin-2-YL)-4-(4-fluorophenyl)-3-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B5970735.png)
![6-HYDROXY-5-[(4-METHOXYPHENYL)METHYL]-2-(METHYLSULFANYL)-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B5970737.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B5970740.png)

![(E)-2-[(4-butylphenyl)diazenyl]-N-(2-chlorophenyl)-3-hydroxybut-2-enamide](/img/structure/B5970756.png)
